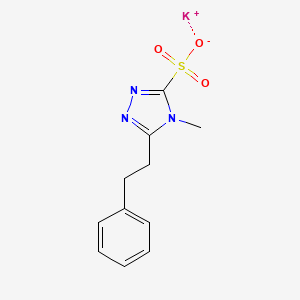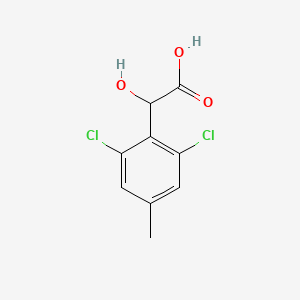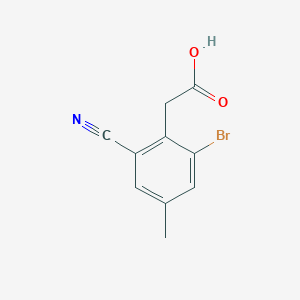
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
Übersicht
Beschreibung
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate (PMPTS) is a triazole-based compound that has been used in a variety of scientific research applications. It has been found to be a useful tool in the study of biological processes, such as enzyme inhibition, as well as in the development of novel drugs. PMPTS has also been used in the synthesis of other compounds, such as polymers and catalysts. This article will discuss the synthesis method of PMPTS, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis : Derivatives of 1,2,4-triazole, such as potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate, have been studied for their pharmacological properties. A study developed an HPLC-DAD method for determining the active pharmaceutical ingredient in a related potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate substance, demonstrating the relevance of these compounds in pharmaceutical analysis (Shcherbyna et al., 2019).
Synthesis and Biological Activity : The synthesis and potential biological activities of 1,2,4-triazole derivatives have been a subject of research. For example, a study on the synthesis of a new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines showed these compounds exhibit cytotoxic and antimicrobial activities (Sumangala et al., 2012).
Material Science : In another aspect, 1,2,4-triazole derivatives have been studied for their use in material science. For instance, a study on the synthesis and crystal structure of novel sulfone derivatives containing 1,2,4-triazole moieties highlighted the importance of these compounds in developing new materials (Xu et al., 2010).
Chemical Analysis and Surface Activity : The chemical analysis and surface activity of 1,2,4-triazole derivatives are also significant. A study discussed the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, indicating their potential in various applications (El-Sayed, 2006).
Corrosion Inhibition : Interestingly, triazole derivatives have been studied for their corrosion inhibition properties. A research paper discussed the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole as a corrosion inhibitor for mild steel in acidic media, showcasing an application in corrosion prevention (Lagrenée et al., 2002).
Eigenschaften
IUPAC Name |
potassium;4-methyl-5-(2-phenylethyl)-1,2,4-triazole-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S.K/c1-14-10(12-13-11(14)18(15,16)17)8-7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGULWQHROCPCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)[O-])CCC2=CC=CC=C2.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)

![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)







